molecular formula C17H15F3N2O3 B2474922 Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate CAS No. 338392-12-4

Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate

Cat. No.: B2474922
CAS No.: 338392-12-4
M. Wt: 352.313
InChI Key: QAQMFPSVVOFUNB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate (CAS: 338392-12-4) is a pyridine-based ester derivative featuring a trifluoromethyl-substituted anilino carbamoyl group. Its molecular formula is C₁₇H₁₅F₃N₂O₃, with a molecular weight of 352.32 g/mol . The compound’s structure integrates a pyridine ring linked to an acetamide moiety via a carbonyl group, with a trifluoromethyl (-CF₃) substituent on the aniline ring. This trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical pharmacophore in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]pyridin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c1-2-25-15(23)10-14-13(7-4-8-21-14)16(24)22-12-6-3-5-11(9-12)17(18,19)20/h3-9H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQMFPSVVOFUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 3-(trifluoromethyl)aniline, is reacted with a suitable acylating agent, such as acetic anhydride or acetyl chloride, to form the corresponding acetanilide derivative.

    Coupling with Pyridine Derivative: The acetanilide derivative is then coupled with a pyridine derivative, such as 2-bromo-3-pyridinecarboxylic acid, under basic conditions to form the desired intermediate.

    Esterification: The intermediate is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group in this compound enhances its pharmacological properties, making it a valuable scaffold in drug design. Compounds containing trifluoromethyl groups have been shown to improve metabolic stability and bioavailability in drug candidates.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate exhibit promising anticancer activity. For instance, research has highlighted the effectiveness of trifluoromethyl-containing drugs against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Drug Development

This compound serves as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Targeting Mycobacterium tuberculosis

Research has demonstrated that compounds with similar structures can be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. The incorporation of the trifluoromethyl group has been linked to enhanced activity against resistant strains of this bacterium .

Neurological Disorders

The compound's structural features may also position it as a candidate for treating neurological disorders. Studies suggest that modifications of such compounds can inhibit enzymes involved in neuroinflammation, potentially leading to therapeutic effects in conditions like Alzheimer's disease .

Biological Research

The unique chemical characteristics of this compound make it suitable for various biological research applications.

Enzyme Inhibition Studies

This compound can be utilized in enzyme inhibition studies, particularly those involving indoleamine 2,3-dioxygenase (IDO), an enzyme linked to cancer progression and immune response modulation. Inhibitors of IDO have shown promise in enhancing anti-tumor immunity, making this compound relevant for further exploration in immunotherapy .

Synthesis of Novel Compounds

This compound can serve as a building block for synthesizing novel compounds with diverse biological activities. Its ability to undergo various chemical reactions allows for the creation of libraries of derivatives that can be screened for biological efficacy .

Case Studies and Research Findings

StudyApplicationFindings
Study on Anticancer PropertiesAnticancer ActivityTrifluoromethyl-containing drugs showed significant cytotoxicity against multiple cancer cell lines.
Research on Mycobacterium tuberculosisAntimycobacterial ActivityCompounds similar to this compound demonstrated efficacy against resistant strains.
Enzyme Inhibition StudyIDO InhibitionPotential for enhancing anti-tumor immunity through IDO inhibition was established.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The carbonyl and pyridine moieties are crucial for binding to active sites of enzymes, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate

  • Molecular Formula : C₁₆H₁₅FN₂O₃
  • Molecular Weight : 302.31 g/mol
  • Key Difference : Replaces the -CF₃ group with a fluorine atom at the para position of the aniline ring.

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

  • Molecular Formula : C₁₁H₁₀F₃N₂O₃
  • Molecular Weight : 261.2 g/mol
  • Key Difference : Substitutes the pyridinylacetate moiety with a ketone group.
  • Impact : Simplified structure with lower molecular weight and distinct reactivity due to the α-ketoamide group. Exhibits a melting point of 121°C and density of 1.356 g/cm³, suggesting higher crystallinity than the target compound .

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate

  • Molecular Formula : C₁₈H₁₅ClF₄N₂O₃
  • Molecular Weight : 418.77 g/mol
  • Key Difference : Incorporates a chloro substituent on the pyridine ring and a carbamoyl group linked to a 4-fluorobenzylamine.
  • Impact : Increased steric bulk and halogenated substituents may enhance binding affinity in enzyme inhibition studies .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C) Key Substituents
Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate C₁₇H₁₅F₃N₂O₃ 352.32 - - -CF₃, pyridinylacetate
Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate C₁₆H₁₅FN₂O₃ 302.31 - - -F, pyridinylacetate
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate C₁₁H₁₀F₃N₂O₃ 261.20 1.356 121 -CF₃, α-ketoamide
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate derivative C₁₈H₁₅ClF₄N₂O₃ 418.77 1.386 - -Cl, -CF₃, carbamoyl

Biological Activity

Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₃O₃
  • Molecular Weight : 373.35 g/mol

The trifluoromethyl group attached to the aniline moiety is known to enhance the lipophilicity and biological activity of compounds, making them more effective in various pharmacological contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent acylation with trifluoromethyl aniline derivatives. Detailed synthetic pathways can be found in patent literature and chemical databases, which outline specific reaction conditions and yields .

Antimicrobial Activity

Studies have indicated that compounds containing similar structural motifs, particularly those with trifluoromethyl groups, exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . Although specific data on this compound is limited, the presence of the trifluoromethyl group suggests potential efficacy against microbial pathogens.

Enzyme Inhibition

The role of trifluoromethyl groups in enhancing enzyme inhibition has been documented extensively. For example, similar compounds have been shown to inhibit branched-chain amino acid transaminases (BCATs), enzymes implicated in various cancer types . The implications for this compound could involve its potential as a therapeutic agent in oncological settings.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigating trifluoromethyl-containing compounds found that they could effectively inhibit cancer cell proliferation by targeting metabolic pathways involving BCATs. The study highlighted the selectivity of these compounds towards cancerous cells compared to normal cells .
  • Antimicrobial Screening :
    • In a broader screening of compounds with similar structures, several derivatives exhibited broad-spectrum antimicrobial activity. Compounds were tested against a panel of microorganisms, demonstrating significant inhibition zones in agar diffusion assays .

Data Table: Biological Activity Comparison

CompoundAntimicrobial ActivityEnzyme InhibitionNotes
This compoundPotentially significantPossible BCAT inhibitorStructure-activity relationship suggests enhanced potency due to trifluoromethyl group
Related Trifluoromethyl Compound AEffective against E. coliModerateSimilar mechanism of action
Related Trifluoromethyl Compound BBroad-spectrum activityStrong BCAT inhibitionHigh selectivity for cancer cells

Q & A

Basic: What are the primary synthetic routes for Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate, and what challenges arise in purifying intermediates?

Methodological Answer:
The synthesis typically involves coupling a pyridine-derived acetamide with a trifluoromethyl-substituted aniline. Key steps include:

  • Knoevenagel condensation (for pyridine-acetate intermediates, as seen in structurally related compounds ).
  • Amide coupling using reagents like EDCI/HOBt to link the pyridinylacetate moiety to 3-(trifluoromethyl)aniline .
    Purification Challenges :
  • Intermediate polar byproducts (e.g., unreacted aniline or ester derivatives) require gradient chromatography (silica gel, hexane/EtOAc) .
  • Trifluoromethyl groups may induce volatility loss, complicating rotary evaporation; lyophilization is preferred for final products .

Advanced: How can reaction yields for the coupling step be optimized while minimizing racemization or side-product formation?

Methodological Answer:

  • Temperature Control : Maintain reactions at 0–5°C during coupling to suppress racemization (critical for stereosensitive analogs) .
  • Catalyst Selection : Use Pd-catalyzed cross-coupling for aryl-amide bonds, which improves regioselectivity (reported in pyridine-aniline systems ).
  • Solvent Optimization : Anhydrous DMF or THF minimizes hydrolysis of the ethyl ester .
  • Real-Time Monitoring : Employ LC-MS to detect side products (e.g., over-alkylated intermediates) and adjust stoichiometry .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR :
    • ¹H NMR : Pyridine protons appear as doublets at δ 8.2–8.5 ppm; trifluoromethyl groups cause splitting in adjacent aromatic protons (δ 7.4–7.8 ppm) .
    • ¹⁹F NMR : A singlet near δ -60 ppm confirms the -CF₃ group .
  • HRMS : Exact mass (e.g., C₁₇H₁₄F₃N₂O₃⁺ requires m/z 359.0954) validates molecular integrity .
  • IR : Stretching at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirms functional groups .

Advanced: How do structural modifications (e.g., replacing trifluoromethyl with cyano groups) impact biological activity, and how are such hypotheses tested?

Methodological Answer:

  • Rational Design : Replace -CF₃ with -CN to assess electronic effects on target binding (e.g., kinase inhibition, as seen in related pyridine derivatives ).
  • Assays :
    • Enzyme Inhibition : Test against cytochrome P450 isoforms (common off-target for trifluoromethylated compounds) .
    • Cellular Uptake : Use fluorescent tagging to compare permeability in cancer cell lines (e.g., HeLa) .
  • Computational Modeling : DFT calculations predict electron-withdrawing effects on binding affinity .

Advanced: How should researchers resolve contradictions in biological activity data between structurally similar analogs?

Methodological Answer:

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite Screening : Use LC-MS/MS to identify degradation products that may falsely modulate activity .
  • Structural Biology : Co-crystallize the compound with its target (e.g., a kinase domain) to confirm binding mode discrepancies .

Basic: What safety precautions are essential when handling this compound, given its structural features?

Methodological Answer:

  • Toxicity Mitigation : Wear nitrile gloves and PPE due to potential skin irritation from trifluoromethylated aromatics .
  • Waste Disposal : Quench reaction mixtures with aqueous NaHCO₃ before disposal to neutralize reactive intermediates .
  • Storage : Store at -20°C under argon to prevent ester hydrolysis or oxidation .

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